molecular formula C10H11N3O5 B188932 4-(2,4-Dinitrophenyl)morpholine CAS No. 39242-76-7

4-(2,4-Dinitrophenyl)morpholine

Cat. No.: B188932
CAS No.: 39242-76-7
M. Wt: 253.21 g/mol
InChI Key: SNONFGXPIHDLRG-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenyl)morpholine: is an organic compound with the molecular formula C10H11N3O5 and a molecular weight of 253.21 g/mol . It is characterized by the presence of a morpholine ring substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Scientific Research Applications

4-(2,4-Dinitrophenyl)morpholine has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dinitrophenyl)morpholine typically involves the reaction of 2,4-dinitrophenyl phenyl ether with morpholine in solvents such as dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate . The reaction is base-catalyzed and proceeds through a nucleophilic aromatic substitution mechanism.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dinitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products:

    Reduction Products: The reduction of nitro groups yields amino derivatives.

    Substitution Products: Nucleophilic substitution can lead to various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenyl)morpholine involves its interaction with molecular targets through its nitro and morpholine groups. The nitro groups can participate in redox reactions, while the morpholine ring can interact with various biological molecules. These interactions can affect enzymatic activity and protein function, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Dinitrophenyl)morpholine is unique due to the combination of the morpholine ring and the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-(2,4-dinitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c14-12(15)8-1-2-9(10(7-8)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNONFGXPIHDLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278271
Record name 4-(2,4-Dinitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39242-76-7
Record name MLS002637945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,4-Dinitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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